4-Chloro-2-butyn-1-ol

asymmetric synthesis allenols copper catalysis

4-Chloro-2-butyn-1-ol is a C₄H₅ClO propargylic alcohol distinguished by a terminal chloroalkyl group and a hydroxyl group on a butyne backbone. This bifunctional architecture permits orthogonal derivatization at both termini, making the compound a versatile intermediate in medicinal chemistry and materials science.

Molecular Formula C4H5ClO
Molecular Weight 104.53 g/mol
CAS No. 13280-07-4
Cat. No. B075936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-butyn-1-ol
CAS13280-07-4
Molecular FormulaC4H5ClO
Molecular Weight104.53 g/mol
Structural Identifiers
SMILESC(C#CCCl)O
InChIInChI=1S/C4H5ClO/c5-3-1-2-4-6/h6H,3-4H2
InChIKeyRPUJAOFSZSEVPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-2-butyn-1-ol (CAS 13280-07-4) – A Bifunctional Propargylic Building Block for Programmable Synthesis


4-Chloro-2-butyn-1-ol is a C₄H₅ClO propargylic alcohol distinguished by a terminal chloroalkyl group and a hydroxyl group on a butyne backbone [1]. This bifunctional architecture permits orthogonal derivatization at both termini, making the compound a versatile intermediate in medicinal chemistry and materials science [1]. Its physico-chemical profile—notably a density of 1.2049 g cm⁻³ at 25 °C and a boiling point of 87–88 °C at 12 Torr—differs significantly from non-halogenated butynols and directly influences handling, purification, and reactivity [1].

Why 4-Chloro-2-butyn-1-ol Cannot Be Replaced by Simple Propargyl Alcohols or Halides


Monofunctional analogs such as propargyl alcohol (2-propyn-1-ol), 2-butyn-1-ol, or propargyl chloride lack the dual reactivity essential for sequential transformations. Propargyl alcohol offers only a hydroxyl handle, while propargyl chloride provides only an electrophilic chloromethyl site. 4-Chloro-2-butyn-1-ol integrates both within a single molecule, enabling telescoped reaction sequences without intermediate protection/deprotection steps [1]. Moreover, its chloroalkyne moiety exhibits controlled reactivity in metal-catalyzed couplings, a property not shared by the more labile bromo- or iodo-alkynols [1]. These differences have concrete consequences for reaction design, as highlighted below.

Quantitative Differentiation Evidence for 4-Chloro-2-butyn-1-ol Relative to Closest Analogs


Enantioselective Allenol Synthesis: 4-Chloro-2-butyn-1-ol vs. Propargylic Methyl Ethers

In a CuCN-catalyzed reaction with Grignard reagents, optically active 1-substituted 4-chloro-2-butyn-1-ols afforded 2,3-allenols with up to >99% ee in moderate to high yields [1]. The prior method, which employed propargylic methyl ethers as substrates, achieved similar enantioselectivities (up to 99% ee) but only in moderate yields and was restricted to aryl-bearing substrates [1]. The 4-chloro-2-butyn-1-ol route thus matches the enantioselectivity while substantially broadening the substrate scope and improving overall yield.

asymmetric synthesis allenols copper catalysis enantiomeric excess

Physicochemical Profile: Boiling Point and Density vs. 2-Butyn-1-ol

4-Chloro-2-butyn-1-ol exhibits a boiling point of 87–88 °C at 12 Torr (extrapolated ~199 °C at 760 mmHg) and a density of 1.2049 g cm⁻³ at 25 °C [1]. The non-halogenated analog 2-butyn-1-ol boils at 142–143 °C (760 mmHg) and has a density of 0.937 g mL⁻¹ [2]. The approximately 60 °C higher boiling point and 29 % greater density of the chloro compound reflect the mass and polarizability of chlorine, directly impacting distillation conditions and phase behavior.

boiling point density purification physicochemical properties

Kinetic Resolution via Novozym 435: Access to Enantiopure 4-Chloro-2-butyn-1-ols

Racemic 4-chloro-2-butyn-1-ols substituted at the 1-position with methyl or ethyl groups were resolved by Novozym 435-catalyzed transesterification, delivering enantiopure (>99% ee) starting materials for downstream allenol synthesis [1]. This enzymatic approach provides a practical alternative to asymmetric reduction or resolution of other propargylic alcohols, which often suffer from narrower substrate acceptability.

kinetic resolution enzymatic catalysis chiral propargylic alcohols

Research and Industrial Scenarios Where 4-Chloro-2-butyn-1-ol Provides a Decisive Advantage


Synthesis of Chiral 2,3-Allenol Libraries for Medicinal Chemistry

The CuCN-Grignard protocol with enantiopure 4-chloro-2-butyn-1-ols reliably delivers chiral 2,3-allenols in >99% ee [1]. This allows medicinal chemistry groups to generate diverse allene-containing compound libraries with predictable stereochemistry, a task that is cumbersome or low-yielding with earlier propargylic methyl ether substrates [1].

Distillation-Intensive Purification Workflows

The boiling point of 4-chloro-2-butyn-1-ol (87–88 °C at 12 Torr) is substantially higher than that of 2-butyn-1-ol, permitting fractionation from lower-boiling byproducts under reduced pressure [1]. Process chemists can exploit this difference to design cleaner separation cascades without resorting to chromatographic purification [2].

Enzymatic Resolution for Parallel Synthesis of Both Enantiomers

Racemic 1-alkyl-4-chloro-2-butyn-1-ols are resolved by Novozym 435 to >99% ee, providing both (R)- and (S)-enantiomers for parallel SAR exploration [1]. This avoids the need to develop separate asymmetric syntheses for each enantiomer, compressing lead-optimization timelines.

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